(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine
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Overview
Description
(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, a guanidine core, and an isobutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-(trifluoromethyl)aniline, is reacted with a suitable aldehyde under acidic conditions to form the corresponding Schiff base.
Guanidine Formation: The Schiff base is then reacted with an isobutylamine derivative in the presence of a guanidine reagent, such as cyanamide, under basic conditions to form the desired guanidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. The trifluoromethyl group is known to enhance the binding affinity and selectivity of molecules towards biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the guanidine moiety interacts with active sites or binding pockets. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethyl)benzene: Similar in structure due to the presence of a trifluoromethyl group attached to a benzene ring.
Guanidine Derivatives: Compounds containing the guanidine functional group, such as aminoguanidine or methylguanidine.
Uniqueness
(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine is unique due to the combination of the trifluoromethyl group, aniline moiety, and guanidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H18F3N5 |
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Molecular Weight |
301.31 g/mol |
IUPAC Name |
(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine |
InChI |
InChI=1S/C13H18F3N5/c1-8(2)7-19-11(17)21-12(18)20-10-5-3-9(4-6-10)13(14,15)16/h3-6,8H,7H2,1-2H3,(H5,17,18,19,20,21) |
InChI Key |
JXOHSFOLTWPYFM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)CN=C(N)/N=C(\N)/NC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C)CN=C(N)N=C(N)NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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